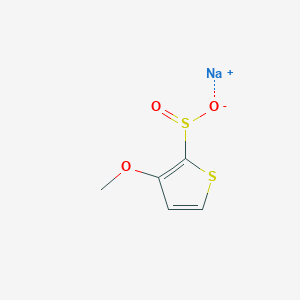
Sodium 3-methoxythiophene-2-sulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 3-methoxythiophene-2-sulfinate is an organosulfur compound with the molecular formula C₅H₅NaO₃S₂ It is a sodium salt derivative of 3-methoxythiophene-2-sulfinic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 3-methoxythiophene-2-sulfinate typically involves the sulfonylation of 3-methoxythiophene. One common method is the reaction of 3-methoxythiophene with sulfur dioxide and a suitable base, such as sodium hydroxide, to form the sulfinic acid intermediate. This intermediate is then neutralized with sodium hydroxide to yield the sodium salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Sodium 3-methoxythiophene-2-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form thiols.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Sodium 3-methoxythiophene-2-sulfinate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organosulfur compounds.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of sodium 3-methoxythiophene-2-sulfinate involves its reactivity as a sulfinylating agent. It can transfer its sulfinyl group to various substrates, facilitating the formation of new sulfur-containing compounds. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
- Sodium thiophene-2-sulfinate
- Sodium pyridine-3-sulfinate
- Sodium trifluoromethane-sulfinate
Comparison: Sodium 3-methoxythiophene-2-sulfinate is unique due to the presence of the methoxy group on the thiophene ring, which can influence its reactivity and the types of reactions it undergoes. This distinguishes it from other sodium sulfinates, which may lack such substituents .
Biological Activity
Sodium 3-methoxythiophene-2-sulfinate is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities and interactions with biomolecules. This article will explore its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
This compound is classified as an organosulfur compound. It is characterized by its ability to undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution. These reactions allow it to serve as a building block for more complex organosulfur compounds, which are crucial in both synthetic and medicinal chemistry.
The primary mechanism of action for this compound involves its role as a sulfinylating agent . It can transfer its sulfinyl group to various substrates, facilitating the formation of new sulfur-containing compounds. This reactivity is significant in the synthesis of biologically active molecules and can influence cellular pathways by modifying biomolecules such as proteins and nucleic acids .
Anticancer Potential
Research has indicated that derivatives of thiophene compounds exhibit significant anticancer properties. For example, studies on related thiophene derivatives have shown promising results against various cancer cell lines. One notable study demonstrated that a 3,5-disubstituted thiophene derivative had an IC50 value ranging from 17 to 130 nM against several cancer cell lines, indicating potent antiproliferative activity . The mechanism involved inhibition of tubulin assembly and induction of apoptosis through the intrinsic mitochondrial pathway.
Table 1: Anticancer Activity of Thiophene Derivatives
| Compound | IC50 (nM) | Mechanism of Action |
|---|---|---|
| 2c | 17-130 | Inhibition of tubulin assembly |
| 1 | ~200 | Colchicine binding inhibition |
| 2a | 1.9 | Tubulin polymerization inhibition |
Interaction with Biomolecules
This compound has been shown to interact with various biomolecules, potentially affecting metabolic pathways. Its sulfinyl group can modify proteins through sulfinylation, impacting their function and stability. This property is particularly relevant in the context of drug design and development .
Case Studies
- Electropolymerization Studies : Research involving electropolymerized films of thiophene derivatives has highlighted their potential applications in biosensors and electronic devices, showcasing their versatility beyond traditional medicinal uses .
- Synthesis and Evaluation : A study focused on synthesizing new thiophene-based compounds demonstrated that these compounds could inhibit key enzymes involved in cancer cell proliferation. The results indicated that modifications to the thiophene structure could enhance biological activity significantly .
Properties
Molecular Formula |
C5H5NaO3S2 |
|---|---|
Molecular Weight |
200.2 g/mol |
IUPAC Name |
sodium;3-methoxythiophene-2-sulfinate |
InChI |
InChI=1S/C5H6O3S2.Na/c1-8-4-2-3-9-5(4)10(6)7;/h2-3H,1H3,(H,6,7);/q;+1/p-1 |
InChI Key |
VFNWVFGJPVPFNW-UHFFFAOYSA-M |
Canonical SMILES |
COC1=C(SC=C1)S(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















